1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide
Description
This compound is an indole-2-carboxamide derivative featuring a 2-methoxyethyl substituent on the indole nitrogen and a 1,2,4-triazole moiety attached via a methylene bridge to a para-substituted phenyl ring.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-2-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-11-10-26-19-5-3-2-4-17(19)12-20(26)21(27)24-18-8-6-16(7-9-18)13-25-15-22-14-23-25/h2-9,12,14-15H,10-11,13H2,1H3,(H,24,27) |
InChI Key |
RHYNCALVURPOPZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core and triazole ring may facilitate binding to proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Features
The compound shares key functional groups with several triazole- and indole-based derivatives. A comparative analysis is outlined below:
Key Observations :
Pharmacological Potential
While direct activity data for the target compound are absent in the evidence, structural analogs provide insights:
- Triazole-carboxamides (e.g., ) are often explored for antimicrobial activity due to triazole’s role in disrupting fungal cytochrome P450 enzymes.
- Indole-carbohydrazide-triazole hybrids (e.g., ) demonstrate potent α-glucosidase inhibition (IC50 values < 10 µM), highlighting the synergy between indole and triazole moieties in enzyme targeting.
- Terconazole is a clinically used antifungal agent with a 1,2,4-triazole group, underscoring the importance of triazole substitution patterns in bioavailability and target binding.
Biological Activity
1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide is a complex organic compound characterized by its unique structural features, including a triazole ring and an indole core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on available scientific literature, focusing on mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 405.4 g/mol. The IUPAC name is N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide. The presence of the triazole and indole moieties suggests potential interactions with biological targets that could lead to significant pharmacological effects.
The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological processes. The triazole ring is known to inhibit the activity of various enzymes by binding to their active sites. For instance, similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity. For example, a study demonstrated that a related triazole-indole hybrid showed potent activity against Candida species, outperforming fluconazole in some cases . The mechanism involved inhibition of ergosterol biosynthesis and phospholipase A2-like activity, which are crucial for fungal cell membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have shown that related compounds can induce G2/M phase cell cycle arrest and apoptosis in breast cancer cells . The IC50 values reported for similar compounds range from 52 nM to 74 nM against MCF-7 and MDA-MB-231 breast cancer cells respectively . These findings suggest that the compound may act through mechanisms similar to those observed in other triazole derivatives.
Case Studies
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 52 | Tubulin inhibition leading to apoptosis |
| Study 2 | MDA-MB-231 | 74 | G2/M phase arrest |
| Study 3 | C. glabrata | 0.25 µg/mL | Ergosterol biosynthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
